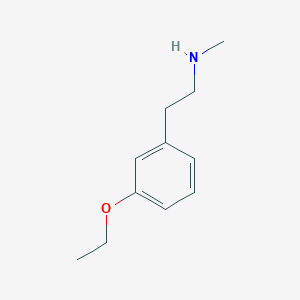![molecular formula C12H15N3 B11820918 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dimetilfenil)metil]-1H-pirazol-4-amina es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por la presencia de un grupo 2,4-dimetilfenilo unido al anillo de pirazol, lo que lo convierte en una molécula única e interesante para diversas aplicaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-[(2,4-Dimetilfenil)metil]-1H-pirazol-4-amina generalmente implica la reacción de cloruro de 2,4-dimetilbencilo con hidrato de hidrazina, seguido de ciclización con un reactivo adecuado para formar el anillo de pirazol. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y pueden requerir calentamiento para facilitar el proceso de ciclización.
Métodos de producción industrial: A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una mezcla y una transferencia de calor eficientes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Los métodos industriales también se centran en minimizar los residuos y garantizar la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-[(2,4-Dimetilfenil)metil]-1H-pirazol-4-amina puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de los correspondientes derivados de pirazol.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo amina se puede reemplazar por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.
Sustitución: Agentes halogenantes, nucleófilos, disolventes como diclorometano o acetonitrilo.
Principales productos formados:
Oxidación: Derivados de pirazol con grupos funcionales oxidados.
Reducción: Formas reducidas del compuesto de pirazol.
Sustitución: Derivados de pirazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
1-[(2,4-Dimetilfenil)metil]-1H-pirazol-4-amina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se ha explorado su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-[(2,4-Dimetilfenil)metil]-1H-pirazol-4-amina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Compuestos similares:
1-(2,4-Dimetilfenil)etanona: Un compuesto estructuralmente similar con un grupo cetona en lugar del anillo de pirazol.
2,4-Dimetilfenilhidrazina: Un precursor en la síntesis de derivados de pirazol.
1-(2,4-Dimetilfenil)-3-fenilprop-2-en-1-ona: Otro compuesto con un grupo fenilo similar pero diferentes grupos funcionales.
Singularidad: 1-[(2,4-Dimetilfenil)metil]-1H-pirazol-4-amina es única debido a su estructura específica, que combina las propiedades del anillo de pirazol y el grupo 2,4-dimetilfenilo. Esta combinación confiere propiedades químicas y biológicas distintivas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
1-(2,4-Dimethylphenyl)ethanone: A structurally similar compound with a ketone group instead of the pyrazole ring.
2,4-Dimethylphenylhydrazine: A precursor in the synthesis of pyrazole derivatives.
1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Another compound with a similar phenyl group but different functional groups.
Uniqueness: 1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific structure, which combines the properties of both the pyrazole ring and the 2,4-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
1-[(2,4-dimethylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(10(2)5-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
Clave InChI |
LBRZMKZONLYPMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CN2C=C(C=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)

![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)
![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)


![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)

![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)



